molecular formula C11H13ClO B1455457 4-(4-Chlorophenyl)tetrahydro-2H-pyran CAS No. 1187926-98-2

4-(4-Chlorophenyl)tetrahydro-2H-pyran

Cat. No.: B1455457
CAS No.: 1187926-98-2
M. Wt: 196.67 g/mol
InChI Key: HSKMDAXFXBJBCS-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a 4-chlorophenyl group

Preparation Methods

The synthesis of 4-(4-Chlorophenyl)tetrahydro-2H-pyran can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with 3-buten-1-ol in the presence of niobium (V) chloride to afford 4-chlorotetrahydropyran derivatives under mild conditions . . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(4-Chlorophenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that derivatives of 4-(4-Chlorophenyl)tetrahydro-2H-pyran exhibit promising anticancer properties. For instance, studies on pyrano[2,3-c]pyrazole derivatives have shown that compounds with the chlorophenyl group can inhibit kinases associated with glioblastoma, a type of brain cancer. One specific compound, identified as 4j , displayed significant activity against glioma cell lines while showing low cytotoxicity towards non-cancerous cells, indicating its potential as a targeted therapy for cancer treatment .

Enzyme Inhibition Studies
The compound is also utilized in biological studies focused on enzyme inhibition. The chlorophenyl group enhances the binding affinity of the compound to specific receptors or enzymes, which can modulate their activity. This property is crucial for developing new therapeutic agents aimed at various diseases.

Catalytic Applications

Catalysis in Organic Synthesis
this compound has been incorporated into nanocatalysts for the synthesis of biologically active heterocycles such as tetrahydrobenzo[b]pyran. These catalysts have been synthesized using mesoporous silica and evaluated for their catalytic efficiency in multi-component reactions involving aldehydes and other reagents . The optimization of reaction conditions revealed high yields of desired products, showcasing the compound's utility in organic synthesis.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is employed as an intermediate in the production of various specialty chemicals. Its unique chemical structure allows it to participate in diverse reactions, making it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

  • Synthesis and Evaluation of Pyrano[2,3-c]pyrazole Derivatives
    A study synthesized several derivatives of pyrano[2,3-c]pyrazoles incorporating the chlorophenyl group and evaluated their anticancer properties against glioblastoma cells. The findings indicated that specific substitutions could enhance biological activity significantly while minimizing toxicity to normal cells .
  • Catalytic Activity Assessment
    Researchers investigated the catalytic properties of mesoporous silica-based catalysts containing this compound for synthesizing tetrahydrobenzo[b]pyran derivatives. The study optimized various parameters such as catalyst amount and solvent choice, leading to high yields and demonstrating the compound's effectiveness in catalysis .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to a cascade of biochemical events. The molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

4-(4-Chlorophenyl)tetrahydro-2H-pyran can be compared with other similar compounds such as:

Biological Activity

4-(4-Chlorophenyl)tetrahydro-2H-pyran is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a tetrahydropyran ring substituted with a chlorophenyl group, which influences its interaction with biological targets. Research has indicated that this compound possesses potential therapeutic effects, particularly in cancer treatment and enzyme inhibition.

Anticancer Properties

Research has highlighted the anticancer potential of compounds related to This compound . A notable study synthesized a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which demonstrated significant inhibitory activity against glioma cell lines. Specifically, compound 4j exhibited low micromolar activity against kinase AKT2, an important target in glioma therapy. The study found that 4j inhibited 3D neurosphere formation in patient-derived glioma stem cells while showing low cytotoxicity towards non-cancerous cells, indicating its selective action against cancerous tissues .

Enzyme Inhibition

The mechanism of action for This compound derivatives often involves enzyme inhibition. For instance, compounds derived from this structure have been evaluated for their ability to inhibit various kinases, which are crucial in signaling pathways associated with cancer progression. The inhibition of AKT signaling pathways is particularly noteworthy, as it correlates with reduced malignancy and improved patient outcomes in glioma cases .

Antiparasitic Activity

In addition to its anticancer properties, some derivatives of the tetrahydropyran structure have shown promise in antiparasitic activity. Research indicates that modifications to the tetrahydropyran scaffold can enhance efficacy against parasites such as Plasmodium species, which are responsible for malaria. Compounds with improved aqueous solubility and metabolic stability have been developed to optimize their therapeutic potential .

Case Study 1: Glioblastoma Treatment

A recent study focused on the synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j significantly inhibited glioblastoma growth in vitro. The study included a comprehensive screening against 139 purified kinases, establishing a novel biochemical function for these compounds as kinase inhibitors. The results indicated that 4j not only inhibited tumor growth but also minimized toxicity towards healthy cells .

Case Study 2: Structure-Activity Relationship (SAR)

An analysis of the structure-activity relationship (SAR) for derivatives of This compound has provided insights into optimizing biological activity. Variations in substituents on the tetrahydropyran ring were systematically studied to determine their effects on potency and selectivity against cancer cell lines. This approach has led to the identification of more potent analogs with enhanced selectivity profiles .

Comparative Analysis of Biological Activity

Compound TypeActivity TypeTarget/MechanismNotable Findings
N-(4-chlorophenyl) pyrano[2,3-c]pyrazoleAnticancerAKT2 Kinase InhibitionLow micromolar activity; selective toxicity
4-(4-Chlorophenyl) derivativesAntiparasiticPlasmodium speciesEnhanced efficacy with structural modifications
General Tetrahydropyran DerivativesEnzyme InhibitionVarious KinasesBroad spectrum of activity against kinases

Properties

IUPAC Name

4-(4-chlorophenyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSKMDAXFXBJBCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285191
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187926-98-2
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187926-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Chlorophenyl)tetrahydro-2H-pyran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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